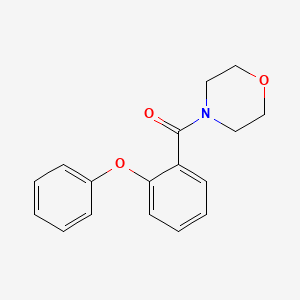
Morpholin-4-yl-(2-phenoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-yl-(2-phenoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP, and it is a white crystalline powder with a molecular weight of 331.43 g/mol. MPMP is widely used in scientific research due to its unique chemical properties and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of MPMP is not fully understood. However, it is believed that MPMP exerts its therapeutic effects by inhibiting specific enzymes or signaling pathways in the body. For example, MPMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects:
MPMP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MPMP can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that MPMP can reduce tumor growth and improve immune function in animal models.
Advantages and Limitations for Lab Experiments
MPMP has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits potent biological activity, making it an ideal candidate for drug development. However, MPMP has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MPMP. One potential area of research is the development of MPMP-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of research is the synthesis of novel MPMP derivatives with improved properties, such as increased solubility and potency. Additionally, MPMP can be used as a precursor for the synthesis of MOFs with potential applications in gas storage and separation.
Synthesis Methods
The synthesis of MPMP involves the reaction of 2-phenoxybenzoyl chloride and morpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MPMP. This synthesis method is relatively simple and efficient, making MPMP a readily available compound for scientific research.
Scientific Research Applications
MPMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MPMP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In organic synthesis, MPMP is used as a building block for the synthesis of other compounds. In material science, MPMP is used as a precursor for the synthesis of metal-organic frameworks (MOFs).
properties
IUPAC Name |
morpholin-4-yl-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-10-12-20-13-11-18)15-8-4-5-9-16(15)21-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDSESHTNZDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
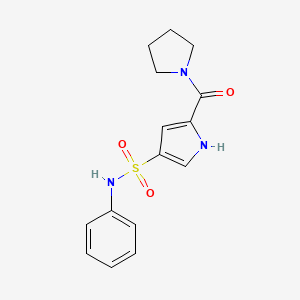
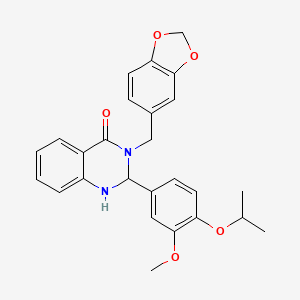
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
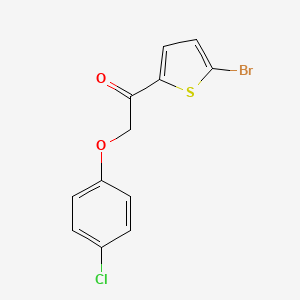
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
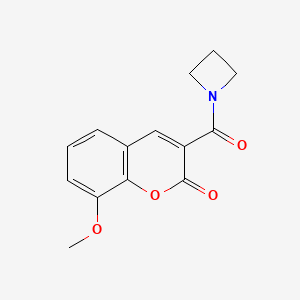

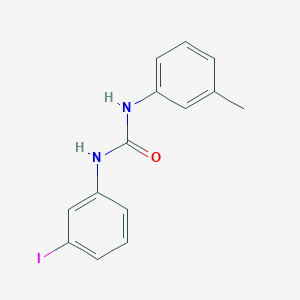
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)